molecular formula C19H16F3NO3 B2732472 N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097889-37-5

N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2732472
CAS No.: 2097889-37-5
M. Wt: 363.336
InChI Key: SFCZIKWWPLEOLA-UHFFFAOYSA-N
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Description

N-({[2,2'-Bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound characterized by a bifuran core linked to a propanamide chain bearing a 4-(trifluoromethyl)phenyl substituent. The bifuran moiety (two fused furan rings) contributes to its aromatic and electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c20-19(21,22)14-6-3-13(4-7-14)5-10-18(24)23-12-15-8-9-17(26-15)16-2-1-11-25-16/h1-4,6-9,11H,5,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZIKWWPLEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bifuran moiety followed by the introduction of the trifluoromethylphenyl group through a series of coupling reactions. The final step usually involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furanones, while reduction of the amide group can produce corresponding amines.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases.

    Industry: It is used in the development of new materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amide-Functionalized Compounds

The target compound shares key structural motifs with several classes of amide-containing molecules documented in the literature:

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound Bifuran-methyl-propanamide 4-(Trifluoromethyl)phenyl Not reported ~371.3 (estimated) N/A
5a () Sulfamoylphenyl-tetrahydrofuran Butyramide 180–182 327.4
8b () Pyridin-2-yl-acetamide 4-Chloro-3-(trifluoromethyl)benzoylpiperazine 241–242 530.0
6l () Biphenyl-vinyl-furan carboxamide Biphenylvinyl Not reported ~385.4 (estimated)
Cyantraniliprole () Anthranilic diamide Trifluoromethyl, cyano, halogenated aryl Not reported ~628.0

Key Observations :

  • Aromatic Systems : Unlike the bifuran core in the target compound, analogues such as 5a () and 8b () utilize sulfamoylphenyl or pyridin-2-yl groups, respectively. These systems prioritize hydrogen-bonding interactions, whereas the bifuran may enhance π-π stacking .
  • Trifluoromethyl Groups: The 4-(trifluoromethyl)phenyl group in the target compound mirrors substituents in 8b and cyantraniliprole (), which are known to improve resistance to oxidative metabolism .
Physicochemical Properties

Melting Points :

  • The target compound’s melting point is unreported, but analogues with trifluoromethylphenyl groups (e.g., 8b ) exhibit high melting points (>200°C), suggesting strong intermolecular interactions due to halogenated aryl systems .
  • Shorter alkyl chains (e.g., 5a : butyramide vs. 5d : heptanamide) correlate with higher melting points in , implying that the bifuran-methyl group may reduce crystallinity compared to aliphatic amides .

Spectroscopic Data :

  • ¹H-NMR : The trifluoromethyl group in the target compound would likely produce a singlet near δ 7.6–7.8 (aromatic protons) and a downfield shift for the propanamide NH (~δ 10.2), similar to 5a–5d () .
  • EI-MS : Molecular ion peaks for trifluoromethyl-containing compounds (e.g., 8b : m/z 530 [M]⁺) align with the target’s estimated m/z of 371.3 .

Biological Activity

N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bifuran moiety linked to a propanamide group, which includes a trifluoromethyl-substituted phenyl ring. The synthesis typically involves multiple steps, including:

  • Synthesis of the Bifuran Moiety : This can be achieved through palladium-catalyzed coupling reactions.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution reactions using trifluoromethyl halides are common.
  • Formation of the Amide Bond : This step generally involves reacting the bifuran derivative with an appropriate amine under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bifuran structure allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity and receptor function, leading to various pharmacological effects.

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutic agents such as doxorubicin and 5-fluorouracil. Table 1 summarizes the cytotoxicity results across different concentrations.

CompoundIC50 (µg/mL)
This compound4.31
Doxorubicin5.49
5-Fluorouracil6.02

These findings indicate that this compound exhibits promising anticancer activity and could serve as a lead compound for further drug development.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicated selective activity against certain bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Study on HepG2 Cells : A detailed examination was conducted on the effects of this compound on HepG2 cells. The results showed that treatment led to apoptosis characterized by increased levels of caspase-3 activity and DNA fragmentation.
  • Antimicrobial Screening : In another study, various derivatives of the compound were tested against Chlamydia species. The results indicated that some derivatives exhibited enhanced selectivity and potency compared to traditional antibiotics.

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